molecular formula C11H9BrClNO B2989788 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone CAS No. 843638-48-2

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone

Cat. No. B2989788
CAS RN: 843638-48-2
M. Wt: 286.55
InChI Key: UEKKCSKGZHODTR-UHFFFAOYSA-N
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Description

The compound “1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Proteomics Research

“1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its specific molecular interactions, can be used to modify proteins or to act as a marker during protein isolation and analysis. It aids researchers in identifying protein expression in different cell types, understanding protein functions in biological processes, and discovering biomarkers for diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its indole moiety is a common structure found in many natural products and drugs, making it a valuable precursor in drug design and discovery. It can be used to create novel compounds with potential therapeutic effects against a range of diseases .

Material Sciences

The compound’s unique chemical structure allows it to be used in material sciences, particularly in the development of organic semiconductors, which are essential for creating flexible electronic devices. Its ability to undergo polymerization makes it a candidate for creating new types of conductive materials .

Synthetic Organic Chemistry

“1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is significant in synthetic organic chemistry for constructing complex molecular architectures. It can participate in various chemical reactions, such as condensation or nucleophilic substitution, to yield a wide array of derivatives with diverse biological activities .

Bioconjugation Techniques

This compound can be used in bioconjugation techniques, which involve attaching a biomolecule to another molecule, which can be a drug, a dye, or a biomaterial. This process is crucial for developing targeted drug delivery systems, creating diagnostic tools, and engineering tissue scaffolds .

Neuropharmacology

Due to the presence of the indole structure, which is similar to the neurotransmitter serotonin, this compound has applications in neuropharmacology. It can be used to synthesize analogs that may interact with serotonin receptors, providing insights into the treatment of neurological disorders such as depression and anxiety .

properties

IUPAC Name

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-6-11(10(15)5-13)8-4-7(12)2-3-9(8)14-6/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKCSKGZHODTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone

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